molecular formula C23H24N6O3 B11258228 7-[4-(acetylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(acetylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11258228
M. Wt: 432.5 g/mol
InChI Key: DZVPWKBAPAASLY-UHFFFAOYSA-N
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Description

7-(4-ACETAMIDOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ACETAMIDOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the use of a multi-component reaction (MCR) approach, which allows for the efficient synthesis of triazolopyrimidine derivatives . The reaction conditions often involve the use of mild acidic or neutral ionic liquids to achieve regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multi-component reaction approach is scalable and can be adapted for industrial synthesis, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-ACETAMIDOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart is its dual activity as both an anti-epileptic and antiviral agent. This dual functionality makes it a promising candidate for further research and development in multiple therapeutic areas .

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

7-(4-acetamidophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H24N6O3/c1-4-32-19-8-6-5-7-18(19)28-22(31)20-14(2)26-23-24-13-25-29(23)21(20)16-9-11-17(12-10-16)27-15(3)30/h5-13,21H,4H2,1-3H3,(H,27,30)(H,28,31)(H,24,25,26)

InChI Key

DZVPWKBAPAASLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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